2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1H-indole is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Structure
- Synthesis and Structural Analysis : The synthesis of compounds with complex structures involving pyridine and indole units, such as methylation of indolizin derivatives, showcases advanced organic synthesis techniques. The study on methylation of 1-hydroxy-3-(pyridin-2-yl)indolizin-2-ylmethanone illustrates the structural intricacies and the impact of substituents on molecular geometry (Kloubert et al., 2012).
Biological Activities and Pharmacological Potential
- Antimicrobial and Antitumor Activities : Research on new pyridine derivatives, including compounds that feature similar scaffolds to the specified chemical, has revealed their potential antimicrobial activity. These studies demonstrate the ability to target bacterial and fungal strains effectively, indicating a promising avenue for developing new antimicrobial agents (Patel et al., 2011).
- Antitumor and Antiproliferative Effects : Bis-indole derivatives, which share structural similarities with the target compound, have shown significant antitumor activities. These compounds, featuring two indole systems connected by a heterocycle, have been evaluated against various cancer cell lines, underscoring the potential of indole-based compounds in cancer therapy (Andreani et al., 2008).
Chemical Properties and Applications
- Synthesis and Application in Material Science : The development of luminescent materials using indole derivatives demonstrates the application of these compounds beyond pharmacology. The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which exhibit significant Stokes' shift and quantum yields, highlights the utility of indole and pyridine-based compounds in creating low-cost luminescent materials (Volpi et al., 2017).
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Pyridazine derivatives, depending on the type of substituted groups, show very different biological actions .
Mode of action
The mode of action of indole and pyridazine derivatives can vary greatly depending on their specific structures and targets. For example, some indole derivatives have antiviral, anti-inflammatory, and anticancer activities . Some pyridazine derivatives have analgesic, anti-inflammatory, and antibacterial activities .
Biochemical pathways
The affected pathways can also vary greatly. For instance, some indole derivatives can affect pathways related to inflammation, cancer, and viral infections . Pyridazine derivatives can affect pathways related to pain, inflammation, and bacterial infections .
Result of action
The molecular and cellular effects of these compounds depend on their specific targets and modes of action. For example, some indole derivatives can inhibit the growth of cancer cells or viruses , while some pyridazine derivatives can reduce pain or inflammation .
Properties
IUPAC Name |
1H-indol-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(16-11-13-5-1-2-7-15(13)20-16)22-10-4-6-14(12-22)24-17-8-3-9-19-21-17/h1-3,5,7-9,11,14,20H,4,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQURQDLFCZRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.